Comprehensive Structural and Physicochemical Profiling of 1-(4-Ethoxy-3-methylbenzoyl)azepane: A Technical Guide for Preclinical Development
Comprehensive Structural and Physicochemical Profiling of 1-(4-Ethoxy-3-methylbenzoyl)azepane: A Technical Guide for Preclinical Development
Executive Summary
The exploration of novel chemical space is a cornerstone of modern drug discovery. While six-membered nitrogen heterocycles (like piperidines) dominate commercial libraries, seven-membered rings such as [1] offer unique conformational dynamics. 1-(4-ethoxy-3-methylbenzoyl)azepane represents a highly versatile synthetic scaffold. By coupling the lipophilic, sterically distinct azepane ring with a substituted benzoyl moiety, this molecule presents a compelling physicochemical profile suitable for high-throughput screening (HTS) libraries, particularly in the pursuit of G-protein coupled receptors (GPCRs) and ion channel modulators.
This whitepaper provides an in-depth technical analysis of the structural topology, physicochemical properties, synthetic methodology, and analytical validation of 1-(4-ethoxy-3-methylbenzoyl)azepane.
Chemical Structure & Conformational Topology
The structural architecture of 1-(4-ethoxy-3-methylbenzoyl)azepane (Chemical Formula: C16H23NO2) can be dissected into three functional domains:
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The Azepane Ring: A saturated seven-membered heterocycle. Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium of twist-chair conformations. This flexibility allows the ring to mold into complex, deep lipophilic pockets within target proteins, offering a distinct vector for steric interactions [1].
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The Carboxamide Linker: The amide bond connecting the azepane nitrogen to the benzoyl group possesses significant partial double-bond character. This restricts free rotation, leading to distinct syn and anti rotamers in solution, which must be accounted for during NMR characterization. The carbonyl oxygen acts as a primary hydrogen-bond acceptor.
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The Substituted Aryl Motif: The phenyl ring is substituted with an ethoxy group at the para (4-) position and a methyl group at the meta (3-) position. The 4-ethoxy group extends the lipophilic footprint while providing a secondary hydrogen-bond acceptor (ether oxygen). The 3-methyl group acts as a conformational lock, sterically restricting the rotation of the ethoxy group and pre-organizing the molecule for optimal target engagement.
Pharmacophore topology and putative binding interactions of the target scaffold.
Physicochemical Profiling
Understanding the physicochemical parameters of a compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The data below is synthesized based on established fragment-based calculation models [2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Rationale / Medicinal Chemistry Significance |
| Molecular Formula | C16H23NO2 | Defines the atomic composition. |
| Molecular Weight | 261.36 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring high probability of oral bioavailability. |
| LogP (Calculated) | ~3.5 | Optimal lipophilicity for passive membrane permeability and potential CNS penetration. |
| TPSA | 29.46 Ų | Topological Polar Surface Area < 90 Ų suggests excellent blood-brain barrier (BBB) traversal potential. |
| H-Bond Donors | 0 | The lack of NH/OH groups reduces the desolvation penalty upon binding to lipophilic pockets. |
| H-Bond Acceptors | 2 | The amide carbonyl and ether oxygen serve as key interaction points with target protein residues. |
| Rotatable Bonds | 4 | A low number of rotatable bonds minimizes the conformational entropy penalty upon target binding. |
Standardized Synthetic Methodology
To ensure high yields and purity suitable for biological screening, the synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane relies on a robust amide coupling strategy.
Causality of Reagent Selection
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Coupling Agent (HATU): The seven-membered azepane ring is sterically bulkier than its five- or six-membered counterparts. Traditional coupling agents (like EDCI) often suffer from sluggish kinetics here. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected because it generates a highly reactive HOAt active ester, overcoming the steric hindrance of the secondary amine and driving the reaction to completion rapidly.
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Base (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct without competing with the azepane nucleophile.
Step-by-Step Protocol (Self-Validating Workflow)
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Activation Phase:
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Dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
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Stir at room temperature for 15 minutes. This allows the formation of the active HOAt ester.
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Coupling Phase:
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Add azepane (1.2 eq) dropwise to the activated mixture.
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Stir at room temperature for 2 hours.
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Self-Validation Check: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting acid mass (m/z ~181 [M+H]+) is depleted, and the product mass (m/z 262.2 [M+H]+) dominates the chromatogram.
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Quench & Extraction:
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Quench the reaction by diluting with Ethyl Acetate (EtOAc) and washing with 1M HCl (removes unreacted azepane and DIPEA), followed by saturated NaHCO3 (removes unreacted acid and HOAt), and finally brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Purification:
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Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically eluting around 20-30% EtOAc).
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Synthetic workflow of 1-(4-ethoxy-3-methylbenzoyl)azepane via HATU coupling.
Analytical Validation
To confirm the structural integrity of the synthesized batch, the following analytical signatures must be verified:
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LC-MS (ESI+): The primary indicator of successful synthesis is a single, sharp chromatographic peak exhibiting a mass-to-charge ratio (m/z) of 262.2 [M+H]+ .
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1H NMR (400 MHz, CDCl3):
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Azepane Protons: Due to restricted rotation around the amide bond, the azepane ring protons often appear as broad multiplets. Expect signals around δ 3.30–3.70 ppm (4H, N-CH2) and δ 1.50–1.85 ppm (8H, remaining ring CH2).
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Ethoxy Protons: A distinct triplet at δ 1.40 ppm (3H, -CH3) and a quartet at δ 4.05 ppm (2H, -OCH2-).
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Aryl Methyl: A sharp singlet at δ 2.25 ppm (3H, Ar-CH3).
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Aromatic Protons: A multiplet ranging from δ 6.80 to 7.30 ppm (3H, Ar-H), reflecting the substitution pattern of the phenyl ring.
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Pharmacological Applications
Compounds bearing the azepane-carboxamide motif are frequently deployed in high-throughput screening libraries. The unique steric bulk of the azepane ring prevents the molecule from embedding too deeply into flat, non-specific hydrophobic grooves, often resulting in higher target selectivity compared to planar analogs. Historically, similar azepane-sulfonamide and azepane-amide derivatives have been identified as potent modulators of G-protein-gated inwardly-rectifying potassium channels and various orphan GPCRs [1]. The addition of the 4-ethoxy-3-methyl substitution pattern provides a highly specific vector for probing narrow, lipophilic accessory pockets in these targets.
